3-Oxocyclohexanecarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

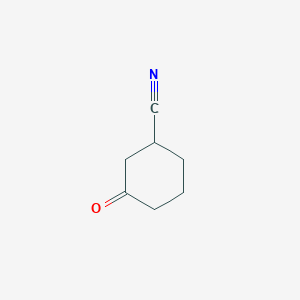

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUOBVLYQILCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-Oxocyclohexanecarbonitrile from Cyclohexenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-oxocyclohexanecarbonitrile, a valuable intermediate in organic synthesis, from the starting material cyclohexenone. The primary transformation involves the conjugate addition of a cyanide nucleophile to the α,β-unsaturated ketone system of cyclohexenone. This document details various synthetic methodologies, presents quantitative data in a structured format, provides explicit experimental protocols, and includes visualizations of reaction mechanisms and workflows.

Introduction

The synthesis of this compound is a key reaction in organic chemistry, primarily achieved through the 1,4-conjugate addition (or Michael addition) of a cyanide source to cyclohexenone.[1][2] This reaction is significant as it introduces a nitrile functionality, which is a versatile precursor to amines, amides, and carboxylic acids, making the product a useful building block in the synthesis of more complex molecules, including pharmaceuticals.[3] The regioselectivity of the reaction, favoring the 1,4-adduct over the 1,2-adduct (cyanohydrin), is a critical aspect, often influenced by the choice of reagents and reaction conditions.[4] This guide explores three principal methods for this synthesis: the use of alkali metal cyanides, organoaluminum cyanides (Nagata's reagent), and silyl cyanides.

Reaction Mechanism: Conjugate Addition of Cyanide

The fundamental mechanism for the synthesis of this compound from cyclohexenone is a nucleophilic conjugate addition.[1] The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated ketone. This attack results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by a protic solvent or during aqueous workup, leads to the formation of the final product, this compound.[2] The thermodynamic stability of the resulting ketone generally drives the reaction towards the 1,4-addition product rather than the kinetically favored but reversible 1,2-addition product.[4]

Synthetic Methodologies and Quantitative Data

Several methodologies have been developed for the synthesis of this compound from cyclohexenone. The choice of method often depends on factors such as desired yield, scalability, and tolerance of functional groups. The following tables summarize the quantitative data for the most common methods.

Table 1: Synthesis using Alkali Metal Cyanides and Hydrogen Cyanide

| Cyanide Source | Base/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| HCN | Sodium Methoxide | None (neat) | 140-145 | 5.5 | 87.7 | [5][6] |

| KCN | Acetic Acid | Aqueous Alcohol | Not specified | Not specified | Moderate | [4] |

Table 2: Synthesis using Diethylaluminum Cyanide (Nagata's Reagent)

| Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Et₂AlCN | Toluene | Room Temp. | Not specified | High | [3] |

| Et₃Al / HCN | Tetrahydrofuran | Room Temp. | 7 | High |

Table 3: Synthesis using Trimethylsilyl Cyanide (TMSCN) with a Catalyst

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ni(0) / Gd(OTf)₃ | Not specified | Mild | Short | High | [4] |

| Chiral Gd catalyst | Not specified | Not specified | Not specified | Excellent | [7] |

| Lewis Acids (general) | Dichloromethane | -20 to Room Temp. | 10 | 65-91 | [8] |

Experimental Protocols

Detailed experimental protocols for the key synthetic methods are provided below.

Method 1: Using Hydrogen Cyanide with a Basic Catalyst

This method involves the direct addition of hydrogen cyanide to cyclohexenone in the presence of a basic catalyst at elevated temperatures.[5][6]

Workflow:

Procedure:

-

A 500 mL glass flask equipped with a mechanical stirrer is charged with 100 g (1.04 mol) of 2-cyclohexen-1-one.

-

The flask is heated to 140 °C under an inert atmosphere.[5][6]

-

1.2 g of a 30% sodium methoxide solution is added to the reaction vessel.[5][6]

-

A mixture of 100 g (1.04 mol) of 2-cyclohexen-1-one and 40.2 g (1.49 mol) of hydrogen cyanide is prepared and added dropwise to the vigorously stirred reaction mixture over 5 hours.[5][6]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 145 °C.[5][6]

-

The reaction is cooled, and 1.0 g of 85% phosphoric acid is added to stabilize the product.[5][6]

-

The crude product is purified by vacuum distillation, collecting the fraction at 108-112 °C under 0.1 mbar pressure.[5][6]

Method 2: Using Diethylaluminum Cyanide (Nagata's Reagent)

This method utilizes the pre-formed or in-situ generated diethylaluminum cyanide, which is a highly effective reagent for the hydrocyanation of α,β-unsaturated ketones.[3]

Workflow:

Procedure:

-

Diethylaluminum cyanide (1.0 M solution in toluene) is placed in a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer and a dropping funnel.

-

The solution is cooled in an ice bath.

-

A solution of cyclohexenone in anhydrous toluene is added dropwise to the stirred diethylaluminum cyanide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The resulting mixture is filtered, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by vacuum distillation.

Method 3: Using Trimethylsilyl Cyanide (TMSCN) with a Lewis Acid Catalyst

This method offers a safer alternative to using hydrogen cyanide and can be rendered enantioselective with the use of chiral catalysts.[7]

Workflow:

Procedure:

-

To a stirred solution of cyclohexenone in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, the Lewis acid catalyst (e.g., Gd(OTf)₃) is added.[4]

-

The mixture is stirred for a short period at the desired temperature (e.g., 0 °C or room temperature).

-

Trimethylsilyl cyanide (TMSCN) is added dropwise to the reaction mixture.

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Product Characterization

The synthesized this compound can be characterized by various spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 3.08–2.99 (m, 1H), 2.72–2.55 (m, 2H), 2.43–2.39 (m, 2H), 2.22–1.98 (m, 3H), 1.89–1.81 (m, 1H) |

| ¹³C NMR (CDCl₃) | δ 205.3, 120.1, 43.2, 40.7, 28.6, 28.1, 23.7 |

| FTIR (KBr, cm⁻¹) | 2957, 2873 (C-H stretch), 2241 (C≡N stretch), 1718 (C=O stretch) |

| Mass Spec. (HRMS-ESI) | m/z [M − H]⁻ calcd for C₇H₈NO: 122.0606, found 122.0605 |

Conclusion

The synthesis of this compound from cyclohexenone is a well-established transformation with multiple effective methodologies. The choice of cyanide source and reaction conditions can be tailored to meet specific laboratory or industrial needs, including yield optimization and enantioselectivity. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of organic and medicinal chemistry. Careful consideration of the hazards associated with cyanide-containing reagents is paramount for the safe execution of these synthetic procedures.

References

- 1. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 2. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 3. Diethylaluminium cyanide - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. This compound CAS#: 17983-30-1 [m.chemicalbook.com]

- 6. This compound | 17983-30-1 [chemicalbook.com]

- 7. knowunity.co.uk [knowunity.co.uk]

- 8. experts.illinois.edu [experts.illinois.edu]

An In-depth Technical Guide to 3-Oxocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 3-Oxocyclohexanecarbonitrile. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. While experimental data on the biological activity of this specific compound is limited in publicly available literature, its structural motifs—a ketone and a nitrile on a cyclohexane scaffold—suggest potential for further investigation in various therapeutic areas. This guide consolidates available data to facilitate future research and application.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 17983-30-1, is a cyclic ketone and a nitrile.[1][2] Its core structure is a cyclohexane ring substituted with a ketone group at position 3 and a nitrile group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [1][3] |

| Molecular Weight | 123.15 g/mol | [3][4] |

| CAS Number | 17983-30-1 | [1][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point (Predicted) | 270.8 ± 33.0 °C | [3] |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [3] |

| Storage Temperature | 2-8°C | [3][5] |

| Topological Polar Surface Area | 40.9 Ų | [1][4] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 123.068413911 Da | [4] |

| Monoisotopic Mass | 123.068413911 Da | [1][4] |

Synthesis

A common and effective method for the synthesis of this compound is the conjugate addition of cyanide to an α,β-unsaturated ketone, specifically 2-cyclohexen-1-one.[3][6]

Experimental Protocol: Synthesis from 2-Cyclohexen-1-one[3][6]

This protocol describes the conversion of 2-cyclohexen-1-one to this compound.

Materials:

-

2-Cyclohexen-1-one

-

Hydrogen Cyanide (HCN)

-

Sodium Methanolate (Sodium Methoxide) solution (30%)

-

Phosphoric Acid (85%)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Equipment:

-

500 ml glass flask with a stirrer

-

Heating mantle

-

Distillation apparatus (500 ml three-necked flask, column head, condenser, receiving flask)

-

Zeolite boiling chips

Procedure:

-

Reaction Setup: In a 500 ml glass flask equipped with a stirrer, add 100 g (1.04 mol) of 2-cyclohexen-1-one. Heat the flask to 140°C under an inert atmosphere.[3][6]

-

Catalyst Addition: Add 1.2 g of a 30% sodium methanolate solution to the reaction mixture.[3][6]

-

Reagent Addition: A mixture of 100 g (1.04 mol) of 2-cyclohexen-1-one and 40.2 g (1.49 mol) of hydrogen cyanide is prepared. This mixture is then added dropwise to the vigorously stirred reaction mixture over a period of 5 hours. The reaction mixture will change color to a yellow-orange hue.[3][6]

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 145°C for an additional 30 minutes.[3][6]

-

Quenching and Safety Check: To ensure the reaction is complete and safe for workup, the amount of free hydrogen cyanide in the reaction mixture should be determined using a Volhard titration to confirm its absence.[3][6]

-

Stabilization: Add 1.0 g of 85% phosphoric acid to stabilize the reaction mixture.[3][6]

-

Purification: The crude product is then transferred to a distillation apparatus. Distillation is carried out under reduced pressure (0.1 mbar), and the fraction is collected at 108-112°C.[3][6]

Yield and Purity:

-

The total yield is approximately 87.7% based on hydrogen cyanide.[3][6]

-

The purity of the distilled product is reported to be around 96%.[3][6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectral Data

Table 2: Spectral Data for (R)-3-Oxocyclohexanecarbonitrile

| Technique | Observed Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 3.26–3.15 (m, 1H), 2.68–2.42 (m, 4H), 2.38–2.21 (m, 2H) |

| ¹³C NMR (CDCl₃) | δ 212.7, 120.8, 41.4, 36.7, 27.4, 25.6 |

| FT-IR (KBr, cm⁻¹) | 3480, 2984, 2921, 2243, 1747, 1461, 1405, 1152, 1141, 908 |

| HRMS (ESI) | m/z [M+H]⁺ calcd for C₆H₈NO: 110.0606, found 110.0600 |

Potential for Biological Activity and Drug Development

Currently, there is a lack of specific studies on the biological activities of this compound in the public domain. However, the presence of both a ketone and a nitrile functional group on a conformationally flexible cyclohexane ring suggests several avenues for potential pharmacological investigation.

-

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a weak electrophile, potentially interacting with active sites of various enzymes. The ketone functionality can also participate in hydrogen bonding or undergo nucleophilic attack. This combination could be explored for the inhibition of enzymes such as kinases, proteases, or dehydrogenases.[7][8][9]

-

Cytotoxic Activity: Many small molecules containing nitrile and ketone moieties have been investigated for their cytotoxic effects against various cancer cell lines.[10][11][12] The potential of this compound as an anticancer agent could be a subject of future research.

-

Scaffold for Medicinal Chemistry: The cyclohexane ring provides a three-dimensional scaffold that can be further functionalized. The ketone can be reduced to a hydroxyl group, and the nitrile can be hydrolyzed to a carboxylic acid or an amide, providing multiple points for chemical modification to develop analogs with improved potency and selectivity.[13]

Conceptual Workflow for Biological Investigation

Caption: A conceptual workflow for exploring the biological potential of this compound.

Safety and Handling

This compound is classified as an acute toxic and irritant compound.[4] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area.[2]

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. While its biological activities have not been extensively explored, its chemical structure presents a promising starting point for the design and development of novel therapeutic agents. This technical guide provides a foundational repository of information to aid researchers in their future investigations of this and related molecules.

References

- 1. Page loading... [guidechem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound CAS#: 17983-30-1 [m.chemicalbook.com]

- 4. 3-Oxocyclohexane-1-carbonitrile | C7H9NO | CID 12841216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 17983-30-1|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 17983-30-1 [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of three cycloartane triterpenoids from Cimicifuga dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity of three carbon dioxide/butadiene-derived monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity Analysis and In Silico Studies of Three Plant Extracts with Potential Application in Treatment of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Spectral Data Analysis of 3-Oxocyclohexanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Oxocyclohexanecarbonitrile (also known as 3-cyanocyclohexanone), a versatile building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical predictions, data from analogous structures, and established spectroscopic principles to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |

| Molecular Weight | 123.15 g/mol | --INVALID-LINK-- |

| CAS Number | 17983-30-1 | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid (predicted) | --INVALID-LINK-- |

| Boiling Point | 270.8±33.0 °C (predicted) | --INVALID-LINK-- |

| Density | 1.05±0.1 g/cm³ (predicted) | --INVALID-LINK-- |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on its chemical structure and known spectral correlations for similar functional groups and molecular frameworks.

¹H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.8 - 3.2 | Multiplet | 1H | H-3 (methine proton α to the nitrile group) |

| ~ 2.2 - 2.6 | Multiplet | 4H | H-2, H-4 (methylene protons α to the carbonyl and adjacent to the methine) |

| ~ 1.8 - 2.2 | Multiplet | 4H | H-5, H-6 (methylene protons) |

Note: The exact chemical shifts and coupling constants will be highly dependent on the conformational equilibrium of the cyclohexanone ring (chair conformations) and the axial/equatorial position of the nitrile group.

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 208 - 212 | C=O (ketone carbonyl carbon) |

| ~ 118 - 122 | C≡N (nitrile carbon) |

| ~ 40 - 45 | C-2, C-6 (carbons α to the carbonyl) |

| ~ 30 - 35 | C-3 (methine carbon bearing the nitrile) |

| ~ 25 - 30 | C-4, C-5 (remaining ring carbons) |

Note: The chemical shift of the nitrile carbon can vary depending on its axial or equatorial orientation on the cyclohexane ring.

IR (Infrared) Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 - 2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~ 2250 - 2230 | Strong, Sharp | C≡N stretching (nitrile)[1] |

| ~ 1725 - 1705 | Strong, Sharp | C=O stretching (ketone) |

| ~ 1465 - 1445 | Medium | CH₂ bending (scissoring) |

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 123 | Moderate | [M]⁺ (Molecular ion) |

| 95 | Moderate-Strong | [M - CO]⁺ |

| 81 | Moderate | [M - C₂H₂O]⁺ |

| 67 | Moderate | [M - C₃H₄O]⁺ |

| 54 | Strong | [C₄H₆]⁺ (from retro-Diels-Alder type fragmentation) |

| 41 | Moderate | [C₃H₅]⁺ or [CH₂CN]⁺ |

Note: The fragmentation pattern is predicted based on the typical behavior of cyclic ketones and nitriles. The molecular ion is expected to be observable. Common fragmentation pathways include the loss of carbon monoxide (CO) and cleavage of the cyclohexane ring.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectral data. The following are generalized procedures that can be adapted for the analysis of this compound.

Synthesis of this compound

A common synthesis method involves the conjugate addition of a cyanide source to cyclohexenone. A published procedure is as follows:

-

Reaction Setup: A flask is charged with 2-cyclohexen-1-one and heated.

-

Catalyst Addition: A catalytic amount of a base, such as sodium methoxide, is added.

-

Cyanide Addition: A solution of hydrogen cyanide in 2-cyclohexen-1-one is added dropwise to the reaction mixture at an elevated temperature.

-

Reaction Monitoring and Workup: The reaction is stirred until completion, which can be monitored by techniques like GC or TLC. The reaction is then quenched, and the product is isolated and purified, typically by distillation under reduced pressure.

For a detailed, step-by-step synthesis protocol, refer to relevant patents and publications.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling (e.g., broadband decoupling) is used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Sample Preparation (Liquid Film): Alternatively, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: Place the ATR accessory or the salt plates in the sample compartment of an FTIR spectrometer. Acquire a background spectrum of the empty instrument. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common introduction methods include direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: For a volatile compound like this, Electron Ionization (EI) is a common technique, typically performed at 70 eV. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Data Acquisition and Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

Caption: Workflow for the spectral characterization of this compound.

References

An In-depth Technical Guide on the Reactivity and Stability of 3-Oxocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxocyclohexanecarbonitrile is a versatile bifunctional molecule incorporating both a ketone and a nitrile group, making it a valuable intermediate in organic synthesis, particularly for the preparation of various cyclic and heterocyclic compounds. This technical guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and stability. Detailed experimental protocols for its preparation are presented, alongside an analysis of its characteristic reactions, including nucleophilic additions, reductions, and potential cycloadditions. The stability of the molecule under various conditions and its potential degradation pathways are also discussed. This document aims to serve as a critical resource for researchers leveraging this compound in synthetic chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid or solid with a molecular weight of 123.15 g/mol .[1][2] Its structure combines the functionalities of a ketone and a nitrile on a cyclohexane ring, leading to a unique reactivity profile.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17983-30-1 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid/solid | [1][2] |

| Boiling Point | 270.8 ± 33.0 °C (Predicted) | [1] |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The most common synthesis of this compound involves the Michael addition of cyanide to 2-cyclohexen-1-one. A detailed experimental protocol is provided below.

Synthesis via Conjugate Addition

Experimental Protocol:

Reaction: Conversion of 2-cyclohexen-1-one to this compound.[1][4]

Materials:

-

2-Cyclohexen-1-one (1.04 mol)

-

Hydrogen Cyanide (1.49 mol)

-

Sodium Methanol (30% solution in Methanol) (1.2 g)

-

85% Phosphoric Acid (1.0 g)

Procedure:

-

A 500 ml glass flask equipped with a stirrer is charged with 100 g of 2-cyclohexen-1-one (1.04 mol) and heated to 140°C under an inert atmosphere.[1][4]

-

1.2 g of a 30% sodium methanol solution is added to the reaction vessel.[1][4]

-

A mixture of 100 g of 2-cyclohexen-1-one (1.04 mol) and 40.2 g of hydrogen cyanide (1.49 mol) is prepared and added dropwise to the vigorously stirred reaction mixture over 5 hours. The reaction mixture will turn a yellow-orange color.[1][4]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 145°C.[1][4]

-

To ensure the complete consumption of hydrogen cyanide, a Volhard titration can be performed to confirm the absence of free HCN.[1][4]

-

The reaction is stabilized by the addition of 1.0 g of 85% phosphoric acid.[1][4]

-

The crude product is then purified by distillation. Fractions are collected at 108-112°C under a pressure of 0.1 mbar.[1][4]

Yield and Purity:

References

The Rising Therapeutic Potential of 3-Oxocyclohexanecarbonitrile Derivatives in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the 3-oxocyclohexanecarbonitrile scaffold has emerged as a privileged structure, giving rise to a diverse array of derivatives with potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of a prominent class of these derivatives: the 2-amino-3-cyano-4-aryl-5,6,7,8-tetrahydroquinolines. These compounds, readily accessible through multicomponent reactions, have demonstrated significant cytotoxic effects against a range of human cancer cell lines, heralding a new frontier in the development of targeted cancer therapies.

Synthesis of Tetrahydroquinoline-3-Carbonitrile Derivatives: A Versatile One-Pot Approach

The synthesis of 2-amino-3-cyano-4-aryl-5,6,7,8-tetrahydroquinoline derivatives is elegantly achieved through a one-pot, multicomponent reaction. This method offers high efficiency and atom economy, making it an attractive strategy for generating chemical libraries for drug discovery. The general synthetic pathway involves the condensation of an aromatic aldehyde, a cyclohexanone derivative (such as 2-methylcyclohexanone), malononitrile, and an excess of ammonium acetate in a suitable solvent like ethanol.[1]

Experimental Protocol: Synthesis of 2-Amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines [1]

-

A mixture of the appropriate aromatic aldehyde (0.01 mol), 2-methylcyclohexanone (1.12 g, 0.01 mol), malononitrile (0.66 g, 0.01 mol), and anhydrous ammonium acetate (6.2 g, 0.08 mol) is prepared in absolute ethanol (50 mL).

-

The reaction mixture is refluxed for a period of 3 to 6 hours.

-

Upon cooling, the resulting precipitate is collected by filtration.

-

The solid product is washed with water, dried, and then purified by crystallization from an appropriate solvent.

Anticancer Activity: Quantitative Evaluation

Derivatives of this compound, specifically the tetrahydroquinoline-3-carbonitriles, have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The tables below summarize the in vitro anticancer activities of selected derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Table 1: Cytotoxic Activity of 2-Amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinoline Derivatives [1]

| Compound | Substituent (Aryl Group) | HT29 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF7 (Breast) IC50 (µM) |

| 1 | Phenyl | >100 | >100 | >100 |

| 2 | 4-Chlorophenyl | 25.1 | 31.6 | 39.8 |

| 3 | 4-Methoxyphenyl | 50.1 | 63.1 | 79.4 |

| 4 | 4-Nitrophenyl | 15.8 | 19.9 | 25.1 |

| 5 | 2-Thienyl | 79.4 | >100 | >100 |

Table 2: Cytotoxic Activity of 2-Amino-4-(L-phenylalaninyl)quinoline Derivatives [2]

| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| 4d | 3.317 ± 0.142 | 7.711 ± 0.217 |

| 4e | 4.648 ± 0.199 | 6.114 ± 0.272 |

Table 3: Cytotoxic Activity of Aminodihydroquinoline Analogs against MDA-MB-231 (Breast) Cancer Cells [3]

| Compound | IC50 (µM) (without serum) |

| 5f | ~2 |

| 5h | ~2 |

Proposed Mechanisms of Action

The anticancer effects of tetrahydroquinoline-3-carbonitrile derivatives are believed to be mediated through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as direct interaction with genetic material.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Several quinoline derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[2] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for therapeutic intervention. The binding of these derivatives to the EGFR active site can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.

DNA Intercalation

Molecular docking studies have suggested that some 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives can bind to the minor groove of B-DNA.[4] This interaction can interfere with DNA replication and transcription, ultimately leading to the inhibition of cancer cell growth. The planar aromatic rings of the quinoline scaffold are thought to intercalate between the DNA base pairs, while other substituents may form hydrogen bonds and van der Waals interactions with the DNA backbone, stabilizing the complex.[4]

Induction of Apoptosis and Cell Cycle Arrest

Several studies have shown that these derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Flow cytometry analyses have revealed that some aminodihydroquinoline analogs can arrest cells at the G2/M checkpoint of the cell cycle and induce apoptosis, particularly when cell growth is restricted.[3] This dual mechanism of action, targeting both cell proliferation and survival, makes these compounds promising candidates for further development.

Key Experimental Protocols in Biological Evaluation

The assessment of the anticancer potential of this compound derivatives involves a series of standardized in vitro assays.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Following incubation, an MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Protocol 2: Flow Cytometry for Cell Cycle Analysis [3]

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cancer cells are treated with the test compound for a defined period.

-

The cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

-

The DNA content of individual cells is analyzed by flow cytometry.

-

The distribution of cells in the different phases of the cell cycle is quantified using appropriate software.

Protocol 3: Apoptosis Assay (e.g., Annexin V-FITC/PI Staining) [3]

This assay is used to detect and quantify apoptosis.

-

Cells are treated with the test compound.

-

After treatment, both floating and adherent cells are collected.

-

The cells are washed and resuspended in a binding buffer.

-

Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and propidium iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis) are added.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

Derivatives of this compound, particularly the 2-amino-3-cyano-4-aryl-5,6,7,8-tetrahydroquinoline class, represent a highly promising area of research in the development of novel anticancer agents. Their straightforward synthesis, coupled with potent and selective cytotoxic activities against various cancer cell lines, underscores their therapeutic potential. While the precise mechanisms of action are still under investigation, evidence points towards the inhibition of key signaling pathways like EGFR and direct interactions with DNA, leading to cell cycle arrest and apoptosis. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety profile of these promising compounds. The continued exploration of this chemical scaffold is poised to yield the next generation of targeted cancer therapies.

References

3-Oxocyclohexanecarbonitrile: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-oxocyclohexanecarbonitrile, a versatile bifunctional molecule, and its pivotal role as a precursor in modern organic synthesis. We will explore its chemical and physical properties, detailed synthetic protocols, and its applications in constructing complex molecular architectures relevant to pharmaceutical and materials science.

Introduction

This compound (CAS No. 17983-30-1) is an organic compound featuring a cyclohexane ring functionalized with both a ketone and a nitrile group.[1] This unique arrangement of functional groups makes it a highly valuable and reactive building block in organic synthesis.[2] The presence of both an electrophilic carbonyl center and a nitrile group, which can be hydrolyzed, reduced, or act as a nucleophile precursor, allows for a diverse range of chemical transformations.[1] Its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals is a subject of significant interest.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The data presented below has been compiled from various sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17983-30-1 | [3][4][5] |

| Molecular Formula | C₇H₉NO | [3][4][5] |

| Molecular Weight | 123.15 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 270.8 ± 33.0 °C (Predicted) | [3] |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

| IUPAC Name | 3-oxocyclohexane-1-carbonitrile | [4] |

Table 2: Spectroscopic Data of this compound

While detailed experimental spectra are not widely published, the expected spectroscopic features can be predicted based on the structure. For the related compound 3-oxocyclohex-1-ene-1-carbonitrile, some data is available.

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Protons alpha to ketone and nitrile, other ring protons | Signals expected in the range of 2.0-3.0 ppm |

| ¹³C NMR | Carbonyl carbon (C=O), Nitrile carbon (C≡N), Ring carbons | ~200-210 ppm (C=O), ~115-125 ppm (C≡N), ~20-50 ppm (ring CH₂) |

| IR Spectroscopy | C=O stretch, C≡N stretch | ~1715 cm⁻¹ (ketone), ~2240 cm⁻¹ (nitrile) |

| Mass Spectrometry | Molecular Ion (M+) | m/z = 123 |

Synthesis of this compound

The most common and well-documented synthesis of this compound involves the conjugate addition of hydrogen cyanide to 2-cyclohexen-1-one.[3][6]

References

- 1. CAS 17983-30-1: Cyclohexanecarbonitrile, 3-oxo- [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS#: 17983-30-1 [m.chemicalbook.com]

- 4. 3-Oxocyclohexane-1-carbonitrile | C7H9NO | CID 12841216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 17983-30-1 [chemicalbook.com]

In-Depth Technical Guide: 3-Oxocyclohexanecarbonitrile (CAS 17983-30-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclohexanecarbonitrile, identified by the CAS number 17983-30-1, is an organic compound featuring a cyclohexane ring substituted with both a ketone and a nitrile functional group.[1] This bifunctional nature makes it a versatile intermediate in organic synthesis, particularly for the preparation of more complex molecules in the pharmaceutical and agrochemical industries. Its reactivity is primarily dictated by the chemistry of the ketone and nitrile moieties, allowing for a range of chemical transformations. This guide provides a comprehensive overview of its chemical structure, properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

The chemical structure of this compound consists of a six-membered carbon ring with a carbonyl group at position 3 and a nitrile group at position 1.

Synonyms:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are a combination of experimentally derived and predicted values from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [3] |

| Molecular Weight | 123.15 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 270.8 ± 33.0 °C (Predicted) | [1] |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Topological Polar Surface Area | 40.9 Ų | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Complexity | 165 | [3] |

Spectroscopic Data

While specific spectra are not provided here, spectroscopic data such as ¹H NMR, ¹³C NMR, and FTIR are crucial for the structural confirmation of this compound. For instance, in a study on the preparation of chiral 3-oxocycloalkanecarbonitriles, the following spectral data for the (R)-enantiomer were reported:

-

¹H NMR (CDCl₃): δ 3.26–3.15 (m, 1H), 2.68–2.42 (m, 4H), 2.38–2.21 (m, 2H)

-

¹³C NMR (CDCl₃): δ 212.7, 120.8, 41.4, 36.7, 27.4, 25.6

-

FTIR (KBr, cm⁻¹): 3480, 2984, 2921, 2243, 1747, 1461, 1405, 1152, 1141, 908

-

HRMS (ESI) m/z [M+H]⁺: calculated for C₆H₈NO 110.0606, found 110.0600[4]

Biological Activity and Mechanism of Action

Some commercial suppliers suggest that this compound may possess analgesic and anti-inflammatory properties, potentially through the inhibition of prostaglandin synthesis. However, a thorough review of peer-reviewed scientific literature did not yield specific studies to substantiate these claims or elucidate a precise mechanism of action for this compound. The general mechanism of inflammation involves the conversion of arachidonic acid to prostaglandins by cyclooxygenase (COX) enzymes.[5][6] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these COX enzymes.[5] Without dedicated research on this compound, its interaction with this or any other signaling pathway remains speculative.

Due to the lack of established biological activity and mechanism of action, a signaling pathway diagram cannot be provided. Instead, a logical workflow for the technical information presented in this guide is shown below.

Experimental Protocols

The following section details a well-documented method for the synthesis of this compound.

Synthesis of this compound from 2-Cyclohexen-1-one

This protocol describes the conversion of 2-cyclohexen-1-one to this compound.[1][7]

Materials:

-

2-Cyclohexen-1-one

-

Sodium methanolate (30% solution in methanol)

-

Hydrogen cyanide

-

85% Phosphoric acid

-

500 ml three-necked flask with stirrer

-

Distillation apparatus with column head and zeolite

Procedure:

-

Initial Setup: In a 500 ml glass flask equipped with a stirrer, add 100 g (1.04 mol) of 2-cyclohexen-1-one and heat to 140°C under an inert atmosphere.[1][7]

-

Catalyst Addition: Add 1.2 g of a 30% sodium methanolate solution to the reaction system.[1][7]

-

Reagent Addition: Prepare a mixture of 100 g (1.04 mol) of 2-cyclohexen-1-one and 40.2 g (1.49 mol) of hydrogen cyanide. Add this mixture slowly and dropwise to the vigorously stirred initial reaction mixture over a period of 5 hours. The reaction mixture will change color to yellow-orange.[1][7]

-

Reaction Completion: After the dropwise addition is complete, continue to stir the reaction mixture at 145°C for an additional 30 minutes.[1][7]

-

Quenching and Analysis: Determine the amount of free hydrogen cyanide in the reaction mixture using Volhard titration to ensure no free HCN is present.[1][7]

-

Stabilization: Add 1.0 g of 85% phosphoric acid to stabilize the reaction mixture.[1][7]

-

Purification: Transfer the crude product to a distillation apparatus. Collect the fractions at 108-112°C under a pressure of 0.1 mbar.[1][7]

-

Yield and Purity: The expected total yield is approximately 87.7% based on hydrogen cyanide, with the distilled product having a purity of around 96% as determined by GC analysis.[1][7]

The workflow for this synthesis is visualized in the diagram below.

Safety and Handling

This compound is classified as an acute toxic and irritant.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. The synthetic route from 2-cyclohexen-1-one is established and provides a good yield of the product. While there are some indications of potential biological activity, these claims are not yet supported by robust scientific evidence. Further research is needed to explore its pharmacological potential and to elucidate any underlying mechanisms of action. This guide provides a solid foundation of the current knowledge of CAS 17983-30-1 for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. This compound CAS#: 17983-30-1 [m.chemicalbook.com]

- 2. 3-Oxocyclohexane-1-carbonitrile | C7H9NO | CID 12841216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Raging the War Against Inflammation With Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 17983-30-1 [chemicalbook.com]

The Stereochemical Landscape of 3-Oxocyclohexanecarbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclohexanecarbonitrile is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. Its cyclohexane framework, substituted with both a ketone and a nitrile group, gives rise to a rich stereochemical profile that profoundly influences its reactivity and the properties of its derivatives. A thorough understanding of the stereoisomers of this compound, their conformational preferences, and their spectroscopic signatures is paramount for the rational design and stereocontrolled synthesis of novel chemical entities. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, detailing its synthesis, the conformational analysis of its diastereomers, and the experimental protocols for their characterization.

Synthesis of this compound

The most common laboratory synthesis of racemic this compound involves the Michael addition of cyanide to 2-cyclohexen-1-one.[1][2] This reaction proceeds readily to afford the desired product.

Experimental Protocol: Synthesis of Racemic this compound[1][2]

Materials:

-

2-Cyclohexen-1-one

-

Hydrogen cyanide (or a cyanide salt such as KCN or NaCN with a proton source)

-

Sodium methoxide solution (catalyst)

-

Solvent (e.g., methanol or ethanol)

-

Phosphoric acid (for quenching)

Procedure:

-

A flask equipped with a stirrer is charged with 2-cyclohexen-1-one and heated.

-

A catalytic amount of sodium methoxide is introduced into the reaction vessel.

-

A mixture of 2-cyclohexen-1-one and hydrogen cyanide is then added dropwise to the stirred, heated initial mixture over several hours.

-

Upon completion of the addition, the reaction is stirred for an additional period to ensure complete conversion.

-

The reaction is then quenched by the addition of phosphoric acid to neutralize the catalyst.

-

The crude product is purified by distillation under reduced pressure.

Stereoisomers and Conformational Analysis

The presence of a chiral center at the C3 position means that this compound exists as a pair of enantiomers: (R)-3-oxocyclohexanecarbonitrile and (S)-3-oxocyclohexanecarbonitrile. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, the cyano group at C3 can occupy either an axial or an equatorial position. This leads to a conformational equilibrium between two chair forms for each enantiomer.

The relative stability of the axial and equatorial conformers is governed by the A-value of the substituent. The A-value represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. For a cyano group, the A-value is relatively small, approximately 0.2 kcal/mol, indicating a slight preference for the equatorial position.

The situation in this compound is more complex due to the presence of the carbonyl group at C1. The sp2 hybridization of the carbonyl carbon flattens the ring in its vicinity, which can influence the conformational preference of the C3 substituent. Furthermore, dipole-dipole interactions between the polar C=O and C≡N bonds can also play a role in determining the most stable conformation. Computational studies on cyanocyclohexanoid compounds have shown that while the equatorial conformer is generally more stable, the energy difference is small (less than 1 kcal/mol).[3] This suggests that both conformers will be present in equilibrium at room temperature.

The terms cis and trans are used to describe the relative stereochemistry when a second substituent is introduced, for example, by reduction of the ketone to a hydroxyl group, creating 3-hydroxycyclohexanecarbonitrile. In this context, cis would refer to the diastereomer where the hydroxyl and cyano groups are on the same face of the ring, while trans would refer to the diastereomer where they are on opposite faces.

Spectroscopic Characterization of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the stereochemistry of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information about the orientation of the substituents on the cyclohexane ring.

¹³C NMR Spectroscopy

A key diagnostic tool for determining the axial or equatorial orientation of the cyano group is ¹³C NMR spectroscopy. It has been established that for cyclohexanecarbonitriles, an equatorially oriented nitrile carbon resonates downfield (at a higher ppm value) compared to its axially oriented counterpart.[4] This difference, which can be several ppm, provides a reliable method for assigning the predominant conformation.

¹H NMR Spectroscopy

¹H NMR spectroscopy, particularly the analysis of proton-proton coupling constants (J-values), is instrumental in determining the relative stereochemistry. The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.

-

Axial-axial (ax-ax) coupling: Typically large (³J ≈ 10-13 Hz) due to a dihedral angle of ~180°.

-

Axial-equatorial (ax-eq) coupling: Small (³J ≈ 2-5 Hz) due to a dihedral angle of ~60°.

-

Equatorial-equatorial (eq-eq) coupling: Small (³J ≈ 2-5 Hz) due to a dihedral angle of ~60°.

By analyzing the multiplicity and coupling constants of the proton at C3, one can deduce the orientation of the cyano group. For example, a large coupling constant for the C3 proton would indicate that it is axial, and therefore the cyano group is equatorial.

Quantitative Spectroscopic Data

The following table summarizes the reported NMR data for (R)-3-oxocyclohexanecarbonitrile, which exists predominantly with the cyano group in the equatorial conformation.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H (at C3) | 3.26–3.15 | m | - |

| ¹³C (C=O) | 212.7 | - | - |

| ¹³C (C≡N) | 120.8 | - | - |

| ¹³C (C3) | 27.4 | - | - |

Data obtained from a study on the synthesis of the (R)-enantiomer.[5]

Stereoselective Synthesis and Resolution

The preparation of enantiomerically pure this compound is of significant interest for the synthesis of chiral drugs. This can be achieved through either stereoselective synthesis or resolution of the racemic mixture.

Resolution of Enantiomers

A successful method for the resolution of racemic this compound involves the formation of diastereomeric ketals using a chiral auxiliary, such as (1R,2R)-1,2-diphenylethane-1,2-diol.[5] The resulting diastereomers can then be separated by fractional crystallization. Subsequent removal of the chiral auxiliary yields the enantiomerically pure ketone.

Stereoselective Reduction of the Ketone

The reduction of the carbonyl group in this compound to a hydroxyl group introduces a second stereocenter, leading to the formation of diastereomeric 3-hydroxycyclohexanecarbonitriles. The stereochemical outcome of this reduction is dependent on the reducing agent and the reaction conditions.

Common reducing agents like sodium borohydride (NaBH₄) typically favor the formation of the thermodynamically more stable product, which often results from the hydride attacking from the less sterically hindered face. In the case of this compound, this would likely lead to the formation of the trans-isomer as the major product, where the hydroxyl group is equatorial.

Visualizing Stereochemical Relationships and Processes

Graphviz diagrams can be used to illustrate the key stereochemical concepts and experimental workflows discussed in this guide.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its utility in synthetic chemistry. A comprehensive understanding of its synthesis, the conformational preferences of its stereoisomers, and the spectroscopic techniques used for their characterization is essential for researchers in drug discovery and development. This guide has provided an in-depth overview of these key areas, offering both theoretical principles and practical experimental details to aid in the effective utilization of this important chemical building block. The ability to control and characterize the stereochemistry of this compound and its derivatives will continue to be a driving force in the innovation of new medicines and materials.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

3-Oxocyclohexanecarbonitrile: A Scrutiny of its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Oxocyclohexanecarbonitrile is a small organic molecule with potential as a scaffold in drug discovery. While specific and detailed research into its therapeutic applications is currently limited in publicly available literature, preliminary information suggests potential analgesic and anti-inflammatory properties. This whitepaper aims to provide a comprehensive overview of the current, albeit limited, state of knowledge regarding this compound. It will delve into its physicochemical properties, explore potential, yet unconfirmed, mechanisms of action such as the inhibition of prostaglandin synthesis, and draw parallels with structurally related compounds that have found success in drug development, for instance, as Janus kinase (JAK) inhibitors. This guide will also present standardized experimental protocols and conceptual signaling pathway diagrams relevant to the potential therapeutic areas of this molecule, serving as a resource for future research and development endeavors.

Introduction to this compound

This compound, with the chemical formula C₇H₉NO, is a cyclic ketone and nitrile. Its structure presents multiple reactive sites, making it an interesting starting point for medicinal chemistry campaigns. Despite its availability and simple structure, dedicated studies to elucidate its biological activities and therapeutic potential are scarce. One source has indicated that the compound possesses analgesic and anti-inflammatory properties, potentially through the inhibition of prostaglandin synthesis and reduction of oxidative stress, though the precise mechanism of action has not been elucidated.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below. These properties are essential for assessing its drug-likeness and for planning experimental work.

| Property | Value |

| CAS Number | 40348-72-9 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 270.8 ± 33.0 °C (Predicted) |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents, limited solubility in water |

Potential Therapeutic Applications and Mechanisms of Action

Based on limited available information and the activities of structurally related molecules, two primary avenues for the therapeutic application of this compound and its derivatives can be postulated: anti-inflammatory and analgesic effects, and potential as a scaffold for kinase inhibitors.

Anti-inflammatory and Analgesic Activity via Prostaglandin Synthesis Inhibition

The suggestion that this compound may exert anti-inflammatory and analgesic effects through the inhibition of prostaglandin synthesis aligns with the mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4][5] Prostaglandins are lipid signaling molecules derived from arachidonic acid that play a crucial role in inflammation, pain, and fever.[6][7] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins.[1][2][3][4][5] Inhibition of these enzymes is a well-established strategy for pain and inflammation management.[8][9][10][11]

Below is a diagram illustrating the general prostaglandin synthesis pathway, a potential target for this compound.

Figure 1. Simplified Prostaglandin Synthesis Pathway.

Potential as a Scaffold for Janus Kinase (JAK) Inhibitors

While no direct evidence links this compound to JAK inhibition, the structurally related compound, 3-hydroxycyclobutanecarbonitrile, is a key building block for Tofacitinib, a potent JAK inhibitor used in the treatment of autoimmune diseases. This suggests that cyclic nitriles, including cyclohexane derivatives, could serve as valuable scaffolds for the development of novel kinase inhibitors. The JAK-STAT signaling pathway is a critical pathway in cytokine signaling, and its dysregulation is implicated in various inflammatory and autoimmune disorders.[12][13][14][15]

The diagram below outlines the general JAK-STAT signaling cascade.

Figure 2. Overview of the JAK-STAT Signaling Pathway.

Experimental Protocols

To facilitate future research into the potential anti-inflammatory properties of this compound, a detailed, representative experimental protocol for an in vitro cyclooxygenase (COX) inhibition assay is provided below. This is a standard method used to screen for potential NSAID-like activity.[16][17][18][19][20]

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Materials:

-

COX-1 (ovine or human) and COX-2 (recombinant ovine or human) enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. The test compound and reference inhibitor should be prepared as stock solutions and then diluted to the desired concentrations in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

150 µL of COX Assay Buffer

-

10 µL of Heme

-

10 µL of either COX-1 or COX-2 enzyme solution

-

10 µL of the test compound at various concentrations or the reference inhibitor. For control wells (100% activity), add 10 µL of the vehicle solvent.

-

-

Incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of TMPD solution to each well, followed by 20 µL of arachidonic acid solution to initiate the reaction.

-

Measurement: Immediately measure the absorbance at a wavelength of 590 nm (or as specified by the assay kit) in kinetic mode for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

The workflow for this experimental protocol can be visualized as follows:

Figure 3. Experimental Workflow for COX Inhibition Assay.

Conclusion and Future Directions

This compound represents a molecule with underexplored therapeutic potential. The limited available data hints at possible analgesic and anti-inflammatory activities, but dedicated and robust scientific investigation is required to validate these claims. Future research should focus on:

-

Systematic Biological Screening: Evaluating this compound and its derivatives against a panel of biological targets, including COX enzymes and various kinases.

-

Mechanism of Action Studies: If activity is confirmed, detailed mechanistic studies should be undertaken to identify the specific molecular targets and pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the structural requirements for biological activity and to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of promising compounds in relevant animal models of pain and inflammation.

References

- 1. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 2. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The discovery and development of analgesics: new mechanisms, new modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Challenges to develop novel anti-inflammatory and analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 15. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 20. academicjournals.org [academicjournals.org]

Review of 3-Oxocyclohexanecarbonitrile synthesis methods

An In-depth Technical Guide to the Synthesis of 3-Oxocyclohexanecarbonitrile for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, also known as 3-cyanocyclohexanone, is a versatile bicyclic intermediate of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a ketone and a nitrile functional group, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of complex molecules, including pharmaceutical agents and natural products. This technical guide provides a comprehensive review of the primary synthesis methods for this compound, with a focus on detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows.

Core Synthesis Method: Hydrocyanation of 2-Cyclohexen-1-one

The most direct and widely reported method for the synthesis of this compound is the Michael addition of hydrogen cyanide to 2-cyclohexen-1-one. This 1,4-conjugate addition is a classic example of a hydrocyanation reaction, which is typically base-catalyzed.

Reaction Pathway

The reaction proceeds via the nucleophilic attack of a cyanide ion on the β-carbon of the α,β-unsaturated ketone. The resulting enolate intermediate is then protonated to yield the final product, this compound.

Caption: General reaction pathway for the synthesis of this compound via hydrocyanation.

Quantitative Data

The following table summarizes the quantitative data for a representative synthesis of this compound from 2-cyclohexen-1-one.[1][2]

| Parameter | Value |

| Reactants | |

| 2-Cyclohexen-1-one | 100 g (1.04 mol) |

| Hydrogen Cyanide | 40.2 g (1.49 mol) |

| Catalyst | |

| Sodium Methoxide (30% solution) | 1.2 g |

| Reaction Conditions | |

| Temperature | 140-145 °C |

| Reaction Time | 5.5 hours |

| Atmosphere | Inert |

| Product Yield and Purity | |

| Total Yield (by GC analysis) | 160.7 g (87.7% based on hydrogen cyanide) |

| Distilled Product Yield | 98.3 g (61% of total product) |

| Purity of Distilled Product | 96% |

| Purification | |

| Distillation Conditions | 108-112 °C at 0.1 mbar |

Detailed Experimental Protocol[1][2]

This protocol is adapted from a patented procedure for the conversion of 2-cyclohexen-1-one to 3-cyanocyclohexanone.[1][2]

Materials and Equipment:

-

500 ml three-necked glass flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Dropping funnel

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Distillation apparatus

-

2-Cyclohexen-1-one

-

Hydrogen cyanide

-

Sodium methoxide (30% solution in methanol)

-

85% Phosphoric acid

-

Zeolite boiling chips

Procedure:

-

Reaction Setup: Equip a 500 ml three-necked glass flask with a mechanical stirrer, a dropping funnel, and a condenser connected to an inert gas line.

-

Initial Charge: Add 100 g (1.04 mol) of 2-cyclohexen-1-one to the flask.

-

Heating: Begin stirring and heat the flask to 140 °C under an inert atmosphere.

-

Catalyst Addition: Add 1.2 g of a 30% sodium methoxide solution to the reaction flask.

-

Reactant Addition: Prepare a mixture of 100 g (1.04 mol) of 2-cyclohexen-1-one and 40.2 g (1.49 mol) of hydrogen cyanide. Add this mixture slowly dropwise to the vigorously stirred reaction mixture over a period of 5 hours. The reaction mixture will change color to yellow-orange.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 145 °C for an additional 30 minutes.

-

Quenching and Stabilization: Confirm the absence of free hydrogen cyanide in the reaction mixture (e.g., using a Volhard titration). Add 1.0 g of 85% phosphoric acid to stabilize the reaction mixture.

-

Purification: Transfer the crude product to a distillation apparatus containing zeolite boiling chips. Distill the product under reduced pressure. Collect the fraction at 108-112 °C and 0.1 mbar.

Experimental Workflow Diagram

References

Methodological & Application

Application Notes and Protocols for the Reduction of 3-Oxocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical reduction of 3-Oxocyclohexanecarbonitrile to 3-hydroxycyclohexanecarbonitrile. The primary focus is on the selective reduction of the ketone functionality to a secondary alcohol, yielding a diastereomeric mixture of cis- and trans-3-hydroxycyclohexanecarbonitrile. Methodologies for achieving different diastereoselectivities through common laboratory reducing agents are presented. These protocols are intended to serve as a foundational guide for chemists in research and development, particularly in the fields of medicinal chemistry and process development, where the resulting hydroxy-nitrile isomers are valuable intermediates.

Introduction

This compound is a versatile bifunctional molecule containing both a ketone and a nitrile group. The selective reduction of the ketone is a key transformation that leads to the formation of 3-hydroxycyclohexanecarbonitrile, a chiral building block with applications in the synthesis of pharmaceuticals and other biologically active molecules. The reduction of the cyclic ketone can result in two diastereomeric products: the cis-isomer, where the hydroxyl and cyano groups are on the same face of the cyclohexane ring, and the trans-isomer, where they are on opposite faces. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions. This application note details protocols using sodium borohydride, a common and mild reducing agent, and catalytic hydrogenation, a widely used industrial process, for this transformation.

Data Presentation

The following table summarizes the expected outcomes for the reduction of this compound based on the chosen methodology. The diastereomeric ratio is a critical parameter and is influenced by the steric approach of the hydride to the carbonyl.

| Method | Reducing Agent/Catalyst | Typical Solvent | Temperature (°C) | Typical Yield (%) | Expected Major Diastereomer |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 0 to 25 | >90 | trans |

| Catalytic Hydrogenation | Raney Nickel (Ra-Ni) | Isopropanol | 25 to 50 | >95 | cis |

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction for the Synthesis of trans-3-Hydroxycyclohexanecarbonitrile

This protocol outlines the reduction of this compound using sodium borohydride, which generally favors the formation of the thermodynamically more stable trans product through equatorial attack of the hydride.

Materials:

-

This compound

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 81.2 mmol) in anhydrous methanol (100 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.54 g, 40.6 mmol) to the stirred solution in small portions over 30 minutes. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl (50 mL) at 0 °C.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel to separate the diastereomers.

Protocol 2: Catalytic Hydrogenation for the Synthesis of cis-3-Hydroxycyclohexanecarbonitrile

This protocol describes the catalytic hydrogenation of this compound. This method often favors the formation of the cis product due to the steric hindrance of the catalyst surface directing the hydrogen addition.

Materials:

-

This compound

-

Raney Nickel (Ra-Ni), slurry in water

-

Isopropanol

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

-

Celite®

Procedure:

-

To a Parr hydrogenation bottle, add this compound (10.0 g, 81.2 mmol) and isopropanol (100 mL).

-

Carefully add Raney Nickel (approx. 1.0 g of a 50% slurry in water) to the reaction vessel.

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Purge the system with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture at room temperature until the hydrogen uptake ceases (typically 4-6 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-